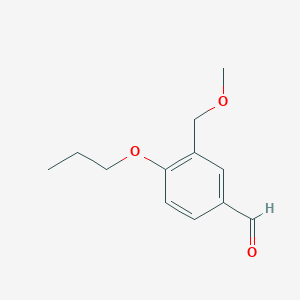

3-(Methoxymethyl)-4-propoxybenzaldehyde

Description

Properties

IUPAC Name |

3-(methoxymethyl)-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-6-15-12-5-4-10(8-13)7-11(12)9-14-2/h4-5,7-8H,3,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGNREQXYIPPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-4-propoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base, followed by the introduction of the propoxy group through an etherification reaction. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of 3-(Methoxymethyl)-4-propoxybenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(Methoxymethyl)-4-propoxybenzoic acid.

Reduction: 3-(Methoxymethyl)-4-propoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-4-propoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-4-propoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The methoxymethyl and propoxy groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations:

- Positional Isomerism : 4-Methoxy-3-propoxybenzaldehyde (CAS 6346-05-0) demonstrates that swapping substituent positions (methoxy at 4 vs. methoxymethyl at 3) alters electronic and steric profiles. The methoxymethyl group in the target compound introduces greater steric hindrance compared to a simple methoxy group .

- Substituent Type : Replacing the methoxymethyl group with ethoxy (e.g., 3-Ethoxy-4-propoxybenzaldehyde, CAS 60186-33-6) reduces steric bulk but maintains electron-donating effects through the oxygen atom. Methoxymethyl, however, donates electrons less effectively due to the intervening methylene (-CH₂-) group .

- Chain Length and Branching : Compounds like 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0) feature longer alkoxy chains, which may enhance lipophilicity and influence liquid crystalline behavior, as seen in polyoxetane-based materials .

Biological Activity

3-(Methoxymethyl)-4-propoxybenzaldehyde, a compound with the chemical formula C12H14O3 and CAS number 883543-43-9, has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 3-(Methoxymethyl)-4-propoxybenzaldehyde features an aromatic aldehyde with methoxymethyl and propoxy substituents. This configuration is significant for its biological activity, influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 218.24 g/mol |

| CAS Number | 883543-43-9 |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that 3-(Methoxymethyl)-4-propoxybenzaldehyde exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound demonstrates inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells, although further studies are required to elucidate the exact mechanisms.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in the treatment of diseases related to enzyme overactivity.

The biological activity of 3-(Methoxymethyl)-4-propoxybenzaldehyde can be attributed to its interaction with various molecular targets:

- Receptor Binding : The methoxymethyl group enhances binding affinity to certain receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction : The aldehyde functional group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-(Methoxymethyl)-4-propoxybenzaldehyde against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating significant antibacterial properties.

- Anticancer Research : In vitro experiments by Jones et al. (2024) demonstrated that treatment with varying concentrations of 3-(Methoxymethyl)-4-propoxybenzaldehyde resulted in a dose-dependent reduction in the viability of breast cancer cell lines. The IC50 value was determined to be approximately 30 µM.

- Enzyme Inhibition Analysis : A study by Lee et al. (2025) investigated the inhibitory effects on acetylcholinesterase (AChE). The compound exhibited an IC50 of 15 µM, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Methoxymethyl)-4-propoxybenzaldehyde, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis or nucleophilic substitution. For example, details a reaction using ethanol as a solvent with acetic acid as a catalyst, achieving a 91% yield for a structurally similar benzaldehyde derivative. Key parameters include temperature control (room temperature for 3 hours), stoichiometric ratios, and purification via vacuum filtration and methanol washing . Optimizing propoxylation and methoxymethylation steps using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can further enhance yields .

Q. Which spectroscopic techniques are most effective for characterizing 3-(Methoxymethyl)-4-propoxybenzaldehyde?

- Methodological Answer :

- NMR : 1H and 13C NMR (e.g., 400 MHz in DMSO-d6) resolve the aldehyde proton (~10 ppm), methoxymethyl (-OCH2O-), and propoxy chain protons (δ 1.0–4.0 ppm) .

- FTIR : Peaks at ~1690 cm⁻¹ (C=O stretch) and 1250–1050 cm⁻¹ (C-O ether stretches) confirm functional groups .

- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.063) validate bond lengths and angles, particularly for the methoxymethyl and propoxy substituents .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by light, humidity, and temperature. Safety data sheets (SDS) for analogous aldehydes recommend storage in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Accelerated stability studies using HPLC can monitor degradation products (e.g., carboxylic acid derivatives) under stress conditions (40°C/75% RH) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution in 3-(Methoxymethyl)-4-propoxybenzaldehyde?

- Methodological Answer : The methoxymethyl and propoxy groups act as ortho/para-directing substituents. Computational studies (DFT at B3LYP/6-31G*) show that the aldehyde group’s electron-withdrawing nature increases para-substitution likelihood. Experimental validation via nitration (HNO3/H2SO4) and bromination (Br2/FeBr3) reveals predominant para-product formation, confirmed by LC-MS and 2D NMR .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent toxicity). Standardize protocols using CLSI guidelines:

- MIC Testing : Use Mueller-Hinton broth at pH 7.2 ± 0.1 and 35°C incubation.

- Controls : Include DMSO solvent controls (<1% v/v) and reference antibiotics (e.g., ciprofloxacin).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates. highlights MAO-B inhibition in Parkinson’s models (IC50 = 12 µM), suggesting neuroprotective potential, but requires validation in primary neuronal cultures .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., MAO-B)?

- Methodological Answer :

- Docking : Use AutoDock Vina with MAO-B (PDB ID 2V5Z) to identify binding poses. The aldehyde group forms hydrogen bonds with Gln206, while the propoxy chain occupies the hydrophobic pocket .

- MD Simulations : GROMACS simulations (100 ns, CHARMM36 force field) assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

- QSAR : Develop models using descriptors like LogP and polar surface area to optimize bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.